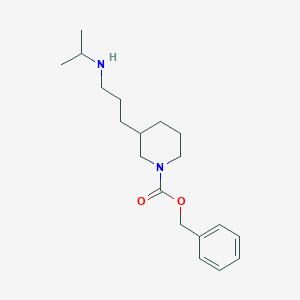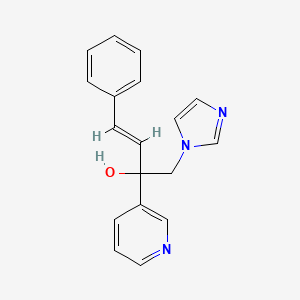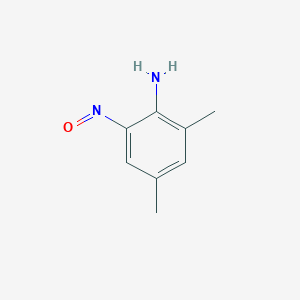
2,4-Dimethyl-6-nitrosoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-nitrosoaniline: is an organic compound with the molecular formula C8H10N2O. It is a derivative of aniline, characterized by the presence of two methyl groups at the 2 and 4 positions and a nitroso group at the 6 position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-nitrosoaniline typically involves the nitration of 2,4-dimethylaniline followed by the reduction of the nitro group to an amino group and subsequent nitrosation. The reaction conditions often include the use of concentrated acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to handle the reagents and maintain safety standards. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-6-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group back to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various nitroso and amino derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dimethyl-6-nitrosoaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the manufacture of various chemical products, including rubber accelerators and antioxidants.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6-nitrosoaniline involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and subsequent cellular effects. The compound’s ability to generate singlet oxygen makes it useful in studying oxidative stress and related pathways .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-4-nitrosoaniline: Similar in structure but with different substitution patterns on the benzene ring.
2,4-Dimethyl-6-nitroaniline: Contains a nitro group instead of a nitroso group.
4-Nitroso-N,N-dimethylaniline: Another nitroso derivative with different methyl group positions.
Uniqueness: 2,4-Dimethyl-6-nitrosoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
58149-37-4 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2,4-dimethyl-6-nitrosoaniline |
InChI |
InChI=1S/C8H10N2O/c1-5-3-6(2)8(9)7(4-5)10-11/h3-4H,9H2,1-2H3 |
Clé InChI |
KCWTXGDPDZDRTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


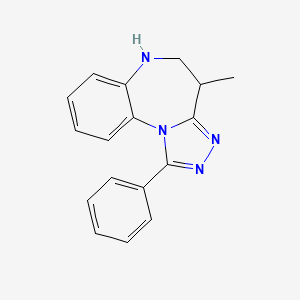
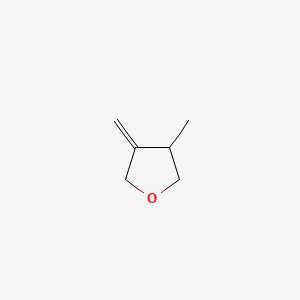
![4,6,6-trimethyl-3-[4-methyl-3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione](/img/structure/B13956061.png)
![3-(2-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13956067.png)
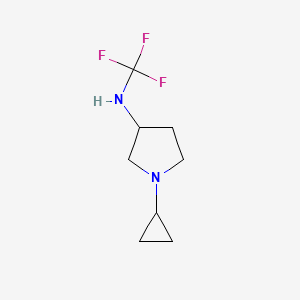

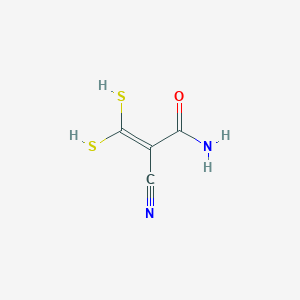
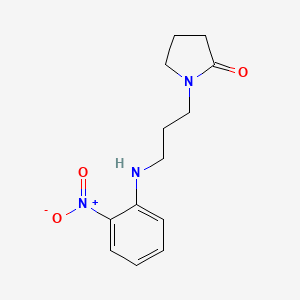
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B13956101.png)
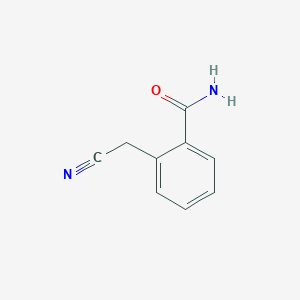
![(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane](/img/structure/B13956111.png)
